molecular formula C10H13NO3 B2702376 phenyl N-[(2R)-2-hydroxypropyl]carbamate CAS No. 1568213-36-4

phenyl N-[(2R)-2-hydroxypropyl]carbamate

Cat. No.: B2702376
CAS No.: 1568213-36-4
M. Wt: 195.218
InChI Key: XOQRDAAKCOAWDY-MRVPVSSYSA-N
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Description

Phenyl N-[(2R)-2-hydroxypropyl]carbamate is an organic compound with the molecular formula C10H13NO3. It is a derivative of carbamic acid, which is formally derived from carbamic acid (NH2COOH) .


Synthesis Analysis

The synthesis of carbamates, including this compound, can be achieved through several methods . One common method is the reaction of amines with organic carbonates such as dimethyl carbonate . This reaction provides a non-phosgene route to N-alkyl carbamate . Another method involves the alcoholysis of carbamoyl chlorides . Carbamates can also be formed from chloroformates and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (N-C(=O)-O-) attached to a phenyl group and a 2-hydroxypropyl group. The carbamate group is a key functional group in this molecule, contributing to its reactivity and properties .


Chemical Reactions Analysis

In water solutions, the carbamate anion slowly equilibrates with the ammonium cation and the carbonate or bicarbonate anions . This equilibrium is important in the reactivity and behavior of carbamates in aqueous environments .

Scientific Research Applications

Electrochemical Detection in Agricultural Samples

A study developed an electrochemical screening assay for the detection of phenyl carbamates (e.g., carbaryl, carbofuran, isoprocarb, and fenobucarb) in grain samples using nano carbon black to create a screen-printed sensor. This method demonstrated effective, reproducible, and cost-efficient detection of commonly employed phenyl carbamates in food samples, highlighting its potential for ensuring food safety and regulatory compliance Della Pelle et al., 2018.

Synthesis and Evaluation for Antineoplastic Agents

Research on bis(hydroxymethyl)-substituted heterocycles converted into bis(methylcarbamate) derivatives explored their potential as antineoplastic agents. The study synthesized various derivatives based on different heterocyclic systems, such as furan and thiophene, although none showed significant activity against murine P388 lymphocytic leukemia, indicating the complexity of finding effective antineoplastic agents Anderson & Jones, 1984.

Enantioenriched Amino Alcohols Synthesis

An oligomeric (salen)Co-OTf catalyst-promoted highly enantioselective addition of phenyl carbamate to meso-epoxides was developed, efficiently generating protected trans-1,2-amino alcohols. This method facilitated the preparation of 2-aminocycloalkanol hydrochlorides in enantiopure form from commercially available starting materials, offering a pathway to synthesize valuable intermediates for pharmaceutical applications Birrell & Jacobsen, 2013.

Environmental Impact and Degradation Studies

Chlorpropham (CIPC), a primary N-phenyl carbamate, has been studied for its environmental impact and degradation processes, including hydrolysis, biolysis, photolysis, and thermal degradation. This comprehensive review highlights the environmental and human health concerns related to carbamates and underscores the importance of understanding their degradation pathways for environmental protection and regulatory compliance Smith & Bucher, 2012.

Mechanism of Action

While the specific mechanism of action of phenyl N-[(2R)-2-hydroxypropyl]carbamate is not mentioned in the search results, carbamates in general are known to form carbamate esters that have wide applications in the chemical industry . They are important intermediates in the synthesis of pharmaceuticals, agrochemicals and can also be used as protecting groups for amine functionality .

Properties

IUPAC Name

phenyl N-[(2R)-2-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8(12)7-11-10(13)14-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQRDAAKCOAWDY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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